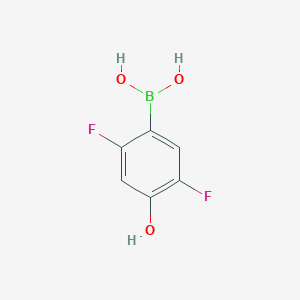

2,5-Difluoro-4-hydroxyphenylboronic acid

CAS No.: 1229584-22-8

Cat. No.: VC2844233

Molecular Formula: C6H5BF2O3

Molecular Weight: 173.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229584-22-8 |

|---|---|

| Molecular Formula | C6H5BF2O3 |

| Molecular Weight | 173.91 g/mol |

| IUPAC Name | (2,5-difluoro-4-hydroxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C6H5BF2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10-12H |

| Standard InChI Key | BKSUWYUPEDFFDX-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1F)O)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1F)O)F)(O)O |

Introduction

Structural Information and Chemical Identifiers

2,5-Difluoro-4-hydroxyphenylboronic acid is an aromatic boronic acid derivative with a well-defined molecular structure. The compound's essential chemical identifiers provide the foundation for understanding its chemical behavior and applications.

Basic Chemical Identifiers

The compound is uniquely identified through several standardized chemical notations and registry numbers:

| Identifier Type | Value |

|---|---|

| Chemical Name | (2,5-difluoro-4-hydroxyphenyl)boronic acid |

| CAS Number | 1229584-22-8 |

| Molecular Formula | C₆H₅BF₂O₃ |

| SMILES | B(C1=CC(=C(C=C1F)O)F)(O)O |

| InChI | InChI=1S/C6H5BF2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10-12H |

| InChIKey | BKSUWYUPEDFFDX-UHFFFAOYSA-N |

The molecular structure features a phenyl ring substituted with two fluorine atoms at positions 2 and 5, a hydroxyl group at position 4, and a boronic acid group (B(OH)₂) attached directly to the ring .

Structural Characteristics

The compound exhibits specific structural features that contribute to its chemical reactivity and properties:

-

The boronic acid group (B(OH)₂) is a Lewis acid with electron-deficient boron, making it susceptible to nucleophilic attack

-

The hydroxyl group at position 4 provides hydrogen bonding capabilities

-

The fluorine atoms at positions 2 and 5 contribute to the electron distribution within the aromatic ring, affecting both reactivity and stability

-

The arrangement of these functional groups creates a unique electronic environment that influences the compound's behavior in various chemical reactions

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,5-difluoro-4-hydroxyphenylboronic acid is essential for predicting its behavior in chemical reactions and for developing appropriate handling and storage protocols.

Physical Properties

The compound typically exists as a solid at room temperature. While direct physical property data for 2,5-difluoro-4-hydroxyphenylboronic acid is limited in the available literature, the related pinacol ester derivative provides insight into the characteristics of compounds in this family .

Spectroscopic Data

Mass spectrometry data provides valuable information about the ionic behavior of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.03726 | 133.3 |

| [M+Na]⁺ | 197.01920 | 143.1 |

| [M+NH₄]⁺ | 192.06380 | 139.0 |

| [M+K]⁺ | 212.99314 | 139.6 |

| [M-H]⁻ | 173.02270 | 130.4 |

| [M+Na-2H]⁻ | 195.00465 | 136.6 |

| [M]⁺ | 174.02943 | 133.4 |

| [M]⁻ | 174.03053 | 133.4 |

This collision cross-section (CCS) data helps predict the compound's behavior in ion mobility spectrometry and related analytical techniques .

Derivative Properties

The pinacol ester derivative (2,5-difluoro-4-hydroxyphenylboronic acid pinacol ester) has more extensively documented physical properties that provide context for understanding the parent compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BF₂O₃ |

| Molecular Weight | 256.053 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 329.3±42.0 °C at 760 mmHg |

| Flash Point | 152.9±27.9 °C |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

| Index of Refraction | 1.490 |

These properties demonstrate the thermal stability and physical characteristics of the boronic acid derivatives in this class .

Synthesis and Preparation Methods

The preparation of 2,5-difluoro-4-hydroxyphenylboronic acid is a critical aspect of its utilization in research and industrial applications. Several synthetic routes have been developed to produce this compound efficiently.

Specific Synthetic Considerations

Some key considerations in the synthesis include:

-

The choice of hydroxyl protecting groups significantly impacts yield and purity

-

The reaction conditions for forming organometallic intermediates must be carefully controlled

-

The selection of appropriate boric acid esters influences the efficiency of the boronylation step

-

Purification typically involves solvent pulping techniques using mixtures of normal hexane or heptane with methyl tertiary butyl ether or acetone

A specific mention in the literature indicates the use of 2,5-difluoro-4-hydroxyphenylboronic acid (71 mg, 0.41 mmol, 1.2 equiv) in a synthetic procedure referred to as "method B," suggesting its role as a reagent in certain chemical transformations .

Applications in Chemical Synthesis and Research

2,5-Difluoro-4-hydroxyphenylboronic acid serves important functions in various chemical and pharmaceutical applications, particularly due to its unique structural features.

Role in Medicinal Chemistry

The compound has found application in medicinal chemistry research:

-

It serves as a building block in the synthesis of biologically active compounds

-

The presence of fluorine atoms enhances metabolic stability of the resulting compounds

-

The boronic acid functionality enables participation in coupling reactions to create complex molecular structures

-

Its application in the development of inhibitors for enzymatic targets has been documented

Synthetic Utility in Cross-Coupling Reactions

Boronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids

-

Chan-Lam coupling: Formation of carbon-heteroatom bonds

-

Hayashi-Miyaura asymmetric addition reactions

-

Petasis reactions for multicomponent synthesis

The specific fluorination pattern of 2,5-difluoro-4-hydroxyphenylboronic acid makes it particularly useful for introducing this substitution pattern into more complex molecules .

| Package Size | Price Range (as of 2019) |

|---|---|

| 1g | 520.00-546.00 € |

| 5g | Price upon request |

This pricing information indicates the compound's specialized nature and relatively high value in chemical research applications .

Related Compounds and Derivatives

2,5-Difluoro-4-hydroxyphenylboronic acid belongs to a family of related compounds with varying substitution patterns and functional group modifications.

Pinacol Ester Derivative

The pinacol ester derivative (2,5-difluoro-4-hydroxyphenylboronic acid pinacol ester) represents an important protected form of the parent boronic acid:

-

Molecular formula: C₁₂H₁₅BF₂O₃

-

CAS number: 1817835-85-0

-

IUPAC name: 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

-

Enhanced stability compared to the free boronic acid

-

Greater solubility in organic solvents

Structural Analogs

Several structural analogs with different substitution patterns have been described:

-

2,3-Difluoro-4-hydroxybenzeneboronic acid pinacol ester (isomeric variant)

-

Hydroxyphenylboronic acids with different fluorination patterns

These analogs provide complementary reactivity profiles and enable access to diverse molecular architectures in synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume